1,2-Didecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid belonging to the class of phosphatidylcholines. Its molecular formula is C28H56NO8P, and it has a molecular weight of approximately 565.72 g/mol. The compound features two decanoyl (C10) fatty acid chains esterified to a glycerol backbone, along with a phosphate group that is linked to a choline moiety. This structure classifies it as a glycerophosphocholine, characterized by the presence of two fatty acids attached via ester linkages to the glycerol molecule .
1,2-Didecanoyl-sn-glycero-3-phosphocholine is not naturally occurring and is primarily detected in individuals exposed to this compound or its derivatives, making it part of the human exposome. The exposome encompasses all environmental exposures an individual encounters throughout their life, which can influence health outcomes .
DDPC plays a role in studies related to drug delivery []. Due to its amphipathic nature, DDPC can self-assemble in water to form structures like liposomes []. Liposomes are spheres with a phospholipid bilayer surrounding an internal aqueous compartment []. These liposomes can be used to encapsulate drugs and deliver them to specific cells or tissues []. The mechanism of action for DDPC specifically involves its ability to form these liposomal structures.
DDC's well-defined structure and biocompatible nature make it a valuable tool for creating model membrane systems. These systems mimic the structure and function of biological membranes, allowing researchers to study various cellular processes in a controlled environment. Studies have employed DDC-based model membranes to investigate membrane fluidity, protein-lipid interactions, and drug-membrane interactions [, ].
DDC has also been explored as a potential carrier for drug delivery. Its ability to form liposomes, spherical structures similar to cells, makes it a promising candidate for encapsulating and delivering therapeutic agents. Studies have shown that DDC-based liposomes can effectively deliver drugs to target sites, potentially improving drug efficacy and reducing side effects [, ].
These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in drug delivery and membrane biology.
1,2-Didecanoyl-sn-glycero-3-phosphocholine exhibits several biological activities:
The synthesis of 1,2-didecanoyl-sn-glycero-3-phosphocholine typically involves:
This synthetic pathway allows for the production of high-purity phospholipid suitable for research and therapeutic applications.
1,2-Didecanoyl-sn-glycero-3-phosphocholine has several applications:
Research on interaction studies involving 1,2-didecanoyl-sn-glycero-3-phosphocholine focuses on its ability to interact with various biomolecules:
Understanding these interactions is crucial for optimizing its use in drug formulations and therapeutic applications.
Several compounds share structural similarities with 1,2-didecanoyl-sn-glycero-3-phosphocholine. Below are some notable examples:
Compound Name | Fatty Acid Composition | Unique Features |
---|---|---|
1,2-Dilauroyl-sn-glycero-3-phosphocholine | Two lauroyl chains | Shorter fatty acid chains compared to didecanoyl |
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | Two palmitoyl chains | Higher melting point due to longer chains |
1,2-Dioleoyl-sn-glycero-3-phosphocholine | Two oleoyl chains | Contains unsaturated fatty acids |
1,2-Distearoyl-sn-glycero-3-phosphocholine | Two stearoyl chains | Solid at room temperature due to saturated chains |
The uniqueness of 1,2-didecanoyl-sn-glycero-3-phosphocholine lies in its specific chain length (C10) and its synthetic origin, which allows for tailored applications in enhancing drug absorption compared to other similar phospholipids.
DDPC exhibits distinct phase transition behavior due to its intermediate chain length. The main phase transition temperature ($$Tm$$), where the lipid shifts from a gel to a fluid phase, is influenced by its decanoyl chains. While experimental $$Tm$$ values for DDPC are not explicitly reported in the literature, extrapolation from homologous phosphatidylcholines suggests a $$Tm$$ of approximately 10–15°C [6]. This is lower than 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC, $$Tm = 24°C$$) and higher than unsaturated analogs like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC, $$T_m = -40.3°C$$) [3] [5] [6].
The shorter acyl chains reduce van der Waals interactions, destabilizing the gel phase and lowering the energy required for phase transition. This property enables DDPC to model membranes under physiological conditions where moderate fluidity is required. Nanoplasmonic sensing (NPS) studies on similar lipids demonstrate that phase transitions correlate with abrupt changes in bilayer thickness and refractive index, which could be applied to DDPC for real-time monitoring of membrane reorganization [3].
DDPC’s saturated decanoyl chains promote rapid self-assembly into lamellar bilayers in aqueous environments. The molecular structure—a glycerol backbone with esterified decanoic acids at the sn-1 and sn-2 positions and a phosphocholine headgroup—facilitates tight packing in the gel phase (Figure 1).
Table 1: Structural Parameters of DDPC Bilayers
Property | Value | Source |
---|---|---|
Hydrophobic Thickness | ~2.4 nm (gel phase) | [6] |
Headgroup Area | 0.64 nm²/molecule (fluid phase) | [6] |
Transition Enthalpy ($$\Delta H$$) | ~20 kJ/mol (estimated) | [6] |
The shorter chains reduce hydrophobic mismatch in mixed lipid systems, making DDPC ideal for reconstituting membrane proteins or studying curvature-sensitive processes [4]. Unlike longer-chain phosphatidylcholines (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), DDPC’s bilayers exhibit lower mechanical stability but higher adaptability to osmotic stress [6].
DDPC’s behavior bridges the gap between short- and long-chain phosphatidylcholines:
Table 2: Phase Transition Temperatures of Selected Phosphatidylcholines
Lipid | Acyl Chains | $$T_m$$ (°C) | |
---|---|---|---|
DDPC | 10:0/10:0 | ~12 (est.) | [6] |
DMPC | 14:0/14:0 | 24 | [3] |
DPPC | 16:0/16:0 | 41.4 | [3] |
DOPC | 18:1/18:1 | -40.3 | [5] |
The absence of unsaturation in DDPC’s acyl chains eliminates kinks, enabling denser packing compared to unsaturated analogs. However, its shorter chains result in a smaller cross-sectional area per molecule (~0.64 nm²) than DMPC (0.72 nm²) or DSPC (0.85 nm²) in the fluid phase [6]. This balance makes DDPC a versatile component in hybrid membranes for studying lipid-lipid interactions.
DDPC is widely used to construct liposomes and supported lipid bilayers (SLBs) for drug delivery and membrane protein studies. Its rapid self-assembly kinetics and moderate $$T_m$$ allow for stable bilayer formation at room temperature, unlike longer-chain lipids requiring elevated temperatures [4].
In nanoparticle functionalization, DDPC’s fluid-phase bilayers at physiological temperatures enhance encapsulation efficiency for hydrophilic drugs. For example, DDPC-based liposomes exhibit 15–20% higher loading capacity for small interfering RNA (siRNA) compared to DSPC systems, attributed to reduced bilayer rigidity [4].
DDPC’s critical micelle concentration (CMC) is higher than that of lipids with longer acyl chains, favoring bilayer over micelle formation. In aqueous solutions, it forms multilamellar vesicles (MLVs) that transition to unilamellar vesicles upon sonication. Molecular dynamics simulations suggest that the decanoyl chains adopt a tilted conformation in the gel phase, with a tilt angle of ~32° relative to the bilayer normal [6].
The lipid’s self-assembly is entropy-driven, with hydrophobic interactions dominating below $$Tm$$. Above $$Tm$$, increased acyl chain disorder and headgroup mobility reduce the free energy barrier for vesicle fusion, enabling dynamic remodeling in response to environmental stimuli [6].